(2-Chloroethyl)benzene

Organic Synthesis Kinetics Nucleophilic Substitution

(2-Chloroethyl)benzene (CAS 622-24-2), also known as 2-phenylethyl chloride, is an alkyl halide consisting of a phenyl ring attached to an ethyl chain bearing a terminal chlorine atom. This compound is a clear, colorless liquid at room temperature with a density of 1.069 g/mL at 25 °C, a melting point of -60 °C, and a boiling point ranging from 196–199 °C at atmospheric pressure.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 622-24-2
Cat. No. B146328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)benzene
CAS622-24-2
Synonymsb-Phenethyl chloride
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCl
InChIInChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyMNNZINNZIQVULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 251.8 mg/L at 25 °C (est)
Insoluble in water
Soluble in acetone, benzene, caron tetrachloride, chloroform

(2-Chloroethyl)benzene (CAS 622-24-2): Procurement-Ready Physical and Safety Baseline for Industrial Sourcing


(2-Chloroethyl)benzene (CAS 622-24-2), also known as 2-phenylethyl chloride, is an alkyl halide consisting of a phenyl ring attached to an ethyl chain bearing a terminal chlorine atom . This compound is a clear, colorless liquid at room temperature with a density of 1.069 g/mL at 25 °C, a melting point of -60 °C, and a boiling point ranging from 196–199 °C at atmospheric pressure . Its partition coefficient (LogP) is approximately 2.87–2.95, indicating significant hydrophobicity . The compound is stable under recommended storage conditions but requires handling precautions due to its classification as a skin and eye irritant (GHS H315) . These fundamental properties establish the baseline identity and handling requirements for any procurement decision.

Why a Generic Phenethyl Halide Cannot Substitute for (2-Chloroethyl)benzene: The Criticality of Halogen Selection in SN2 and Elimination Pathways


In synthetic and industrial applications requiring phenethyl transfer or styrene generation, the choice of halogen substituent dictates reaction kinetics, selectivity, and process economics. While (2-bromoethyl)benzene and (2-iodoethyl)benzene share the same phenethyl scaffold, their significantly higher reactivity in nucleophilic substitution and elimination reactions [1][2] can lead to reduced process control, increased side-product formation, and higher raw material costs. Conversely, the lower reactivity of (2-chloroethyl)benzene offers a favorable balance of stability and synthetic utility for applications where controlled, selective activation is paramount [3]. Furthermore, regioselectivity in electrophilic halogenation pathways is highly sensitive to substitution position, with (2-chloroethyl)benzene forming as a minor product in certain chlorination reactions, underscoring the non-interchangeability of isomers [4]. Therefore, substituting (2-chloroethyl)benzene with a generic 'phenethyl halide' without quantitative performance validation introduces substantial risk to reaction outcome and process robustness.

Quantitative Differentiation Guide for (2-Chloroethyl)benzene (CAS 622-24-2): Validated Reactivity Benchmarks Against Key Comparators


Reactivity Control in Menshutkin Quaternization: Quantitative Advantage of (2-Chloroethyl)benzene Over More Labile Halides

In the Menshutkin quaternization reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO), (2-chloroethyl)benzene exhibits significantly lower reaction rates compared to its bromo- and iodo- analogs. The rate variation is substantial, with the bromo derivative being more reactive and the iodo derivative even more so, though specific rate constants require extraction from the original kinetic data [1]. This difference stems from the relative leaving group abilities (I > Br > Cl). The lower reactivity of the chloro compound offers a critical advantage in synthetic sequences where stepwise, controlled functionalization is required, mitigating the risk of over-alkylation or premature elimination that can plague reactions with more reactive halides [1].

Organic Synthesis Kinetics Nucleophilic Substitution

Elimination Selectivity in Phase-Transfer Catalysis: Demonstrating the Lower Intrinsic Reactivity of (2-Chloroethyl)benzene

A study on polymer-supported phase-transfer catalysts for dehydrohalogenation directly compared the elimination of HCl from (2-chloroethyl)benzene with the elimination of HBr from (2-bromoethyl)benzene. The research concluded that the elimination of HCl from the less reactive 2-chloroethylbenzene was limited mainly by the intrinsic reaction rate [1]. In contrast, the elimination of HBr from the more reactive 2-bromoethylbenzene under the same conditions was limited by the alkoxide formation rate, a prior step in the catalytic cycle [1]. This mechanistic distinction underscores the chloro compound's inherently slower elimination kinetics, providing a wider operational window for processes where premature dehydrohalogenation (to styrene) is undesirable.

Polymer Chemistry Phase-Transfer Catalysis Elimination

Regioselectivity in Chlorination: Quantitative Selectivity for (1-Chloroethyl)benzene Over (2-Chloroethyl)benzene

A patented process for the selective alpha-halogenation of ethylbenzene highlights the regioselectivity challenge inherent to the compound class. The reaction yields a mixture where (2-chloroethyl)benzene constitutes only 2% of the product mixture, while (1-chloroethyl)benzene accounts for 3% [1]. The major products are 1,1-dichloroethylbenzene (78%) and 1-chlorostyrene (7%) [1]. This quantitative product distribution demonstrates that (2-chloroethyl)benzene is a minor component in this industrially relevant chlorination pathway, confirming that procurement of the pure isomer from a dedicated synthetic route is essential for applications requiring the 2-chloro regioisomer.

Process Chemistry Halogenation Isomer Separation

Optimal Application Scenarios for (2-Chloroethyl)benzene (CAS 622-24-2) Based on Verified Performance Data


Controlled SN2 Alkylation in Pharmaceutical Intermediate Synthesis

When a phenethyl group must be installed via nucleophilic substitution in a multi-step drug synthesis, (2-chloroethyl)benzene is the preferred reagent. Its lower intrinsic reactivity compared to bromo and iodo analogs [1] reduces the likelihood of competing elimination and over-alkylation, enabling higher yields and purity in the target intermediate. This controlled reactivity is crucial for GMP manufacturing where process consistency is paramount.

Precursor for Selective Styrene Generation in Polymer and Material Science

In processes requiring a controlled source of styrene or for the functionalization of polymeric materials, the slower dehydrohalogenation rate of (2-chloroethyl)benzene relative to its bromo counterpart [1] is an asset. It allows for on-demand generation of the reactive styrene monomer, preventing premature polymerization and enabling better control over material properties and reaction exotherms.

Isomer-Specific Building Block for Specialty Chemicals and Agrochemicals

For applications where the substitution pattern is critical for biological activity (e.g., in certain anticoagulants like Clocoumarol [1]), the low natural abundance of (2-chloroethyl)benzene in crude halogenation mixtures [2] necessitates its use as a pure, commercially sourced building block. Sourcing the correct isomer eliminates the need for costly and yield-reducing isomer separation steps.

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